N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a compound that has been synthesized and evaluated for its anticancer activity . The primary targets of this compound are cancer cell lines, including ovarian, colon, renal, and leukemia cell lines . The compound interacts with these cells, inhibiting their growth and proliferation .
Mode of Action
The interaction of this compound with its targets results in changes that inhibit the growth of the cancer cells . The compound displays broad-spectrum antiproliferative activity against all tested cell lines . The greatest growth inhibitions were observed against specific cancer cell lines, with the compound displaying potent effects .
Biochemical Pathways
This compound affects several biochemical pathways. The compound’s mechanism of action involves a sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps lead to the formation of the compound, which then interacts with the cancer cells to inhibit their growth .
Pharmacokinetics
The compound’s solubility and other properties suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of growth in various cancer cell lines . The compound displays broad-spectrum antiproliferative activity, with the greatest growth inhibitions observed against specific cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole core . The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with cyclohexanecarboxamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These include compounds like benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives.
Levamisole: A well-known imidazo[2,1-b]thiazole derivative with immunomodulatory properties.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is unique due to its specific structure, which imparts distinct biological activities. Its cyclohexanecarboxamide moiety may contribute to its enhanced stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h4,7-13H,1-3,5-6H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVYFXTNZMMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.